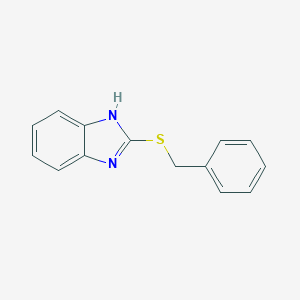

2-(Benciltio)-1H-bencimidazol

Descripción general

Descripción

2-(Benzylthio)-1H-benzimidazole is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by a benzimidazole core with a benzylthio substituent at the second position. Its unique structure imparts a range of chemical and biological properties, making it a valuable subject of study in medicinal chemistry, agrochemicals, and material science.

Aplicaciones Científicas De Investigación

2-(Benzylthio)-1H-benzimidazole has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Benzimidazole derivatives have been reported to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, or disruption of cellular processes . The specific mode of action would depend on the nature of the target and the specific structural features of the benzimidazole derivative.

Biochemical Pathways

Benzimidazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Benzimidazole derivatives are generally known for their good tissue penetration and permeability, which can contribute to their bioavailability .

Result of Action

Benzimidazole derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, antifungal, and antitumor activities .

Análisis Bioquímico

Cellular Effects

The effects of 2-(Benzylthio)-1H-benzimidazole on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial function . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. In non-cancerous cells, 2-(Benzylthio)-1H-benzimidazole can modulate cell proliferation and differentiation, highlighting its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, 2-(Benzylthio)-1H-benzimidazole exerts its effects through various mechanisms. It can bind to the active sites of enzymes, leading to their inhibition or activation. For example, the compound’s interaction with tyrosine kinases results in the inhibition of phosphorylation events critical for cell signaling . Additionally, 2-(Benzylthio)-1H-benzimidazole can influence gene expression by interacting with transcription factors and other DNA-binding proteins. These molecular interactions contribute to the compound’s ability to modulate cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Benzylthio)-1H-benzimidazole can change over time due to its stability and degradation. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to 2-(Benzylthio)-1H-benzimidazole can lead to gradual degradation, affecting its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of 2-(Benzylthio)-1H-benzimidazole in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxicity and can effectively inhibit tumor growth in cancer models . At higher doses, 2-(Benzylthio)-1H-benzimidazole can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

2-(Benzylthio)-1H-benzimidazole is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I metabolism, the compound undergoes oxidation and reduction reactions, primarily mediated by cytochrome P450 enzymes. These reactions introduce hydrophilic groups, making the compound more water-soluble. In phase II metabolism, 2-(Benzylthio)-1H-benzimidazole undergoes conjugation reactions, such as glucuronidation and sulfation, further enhancing its solubility and facilitating excretion.

Transport and Distribution

The transport and distribution of 2-(Benzylthio)-1H-benzimidazole within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes via facilitated diffusion and active transport mechanisms. Once inside the cell, 2-(Benzylthio)-1H-benzimidazole can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by its binding affinity to plasma proteins, which can impact its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 2-(Benzylthio)-1H-benzimidazole is critical for its activity and function . This compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria. The targeting of 2-(Benzylthio)-1H-benzimidazole to specific organelles is mediated by targeting signals and post-translational modifications. For instance, the compound’s localization to the mitochondria can lead to the disruption of mitochondrial function and induction of apoptosis. Understanding the subcellular localization of 2-(Benzylthio)-1H-benzimidazole is essential for elucidating its mechanism of action and potential therapeutic applications.

Métodos De Preparación

The synthesis of 2-(Benzylthio)-1H-benzimidazole typically involves the reaction of 2-mercaptobenzimidazole with benzyl halides. One common method is a one-pot, two-step synthesis that uses water as the reaction medium, making it an environmentally friendly approach . The reaction conditions often involve the use of potassium hydroxide (KOH) as a base to facilitate the nucleophilic substitution reaction . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Análisis De Reacciones Químicas

2-(Benzylthio)-1H-benzimidazole undergoes a variety of chemical reactions, including:

Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane and catalysts to enhance reaction rates. The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

2-(Benzylthio)-1H-benzimidazole can be compared with other similar compounds such as:

2-(Benzylthio)benzothiazole: This compound also exhibits antifungal properties but differs in its core structure, which is based on benzothiazole instead of benzimidazole.

2-(Benzylthio)benzo[d]oxazole: Similar in structure but with an oxazole core, this compound has shown better inhibitory effects against certain fungi compared to commercial fungicides.

The uniqueness of 2-(Benzylthio)-1H-benzimidazole lies in its versatile chemical reactivity and broad-spectrum biological activity, making it a valuable compound for various applications.

Propiedades

IUPAC Name |

2-benzylsulfanyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-2-6-11(7-3-1)10-17-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJINDUSMSVDESS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50329031 | |

| Record name | 2-benzylthiobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802477 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51290-77-8 | |

| Record name | 2-benzylthiobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B187998.png)

![3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B188001.png)

![2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol](/img/structure/B188003.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B188004.png)

![2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B188006.png)

![[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B188008.png)

![2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid](/img/structure/B188019.png)